![molecular formula C13H18O3 B14671820 Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate CAS No. 51028-95-6](/img/structure/B14671820.png)
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate is an organic compound with a complex structure that includes a methoxy group, an isopropyl group, and a phenyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the use of protective groups may be necessary to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Strong acids like hydrochloric acid or sulfuric acid for demethylation.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism by which Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate exerts its effects involves interactions with various molecular targets. The methoxy and isopropyl groups contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing active metabolites that may interact with specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate: shares similarities with other phenyl acetate derivatives such as:
Uniqueness
- The presence of both a methoxy group and an isopropyl group in this compound makes it unique compared to other phenyl acetate derivatives. These functional groups contribute to its distinct chemical properties and potential applications .
Eigenschaften
CAS-Nummer |
51028-95-6 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
methyl 2-(3-methoxy-5-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-5-10(7-13(14)16-4)6-12(8-11)15-3/h5-6,8-9H,7H2,1-4H3 |
InChI-Schlüssel |
DWQXZAGQRVCSEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)CC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)

![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
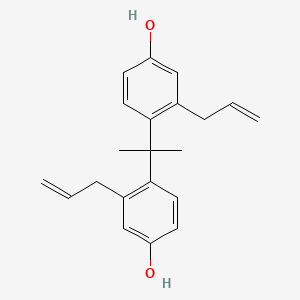
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
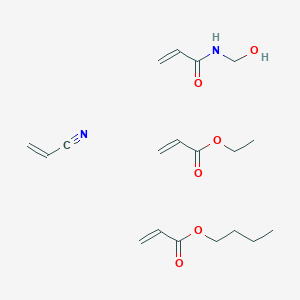
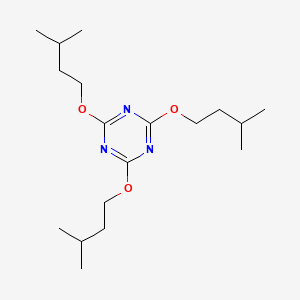

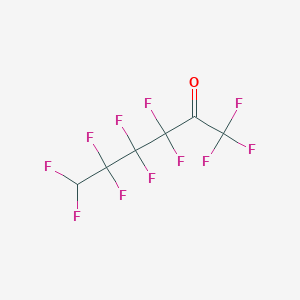
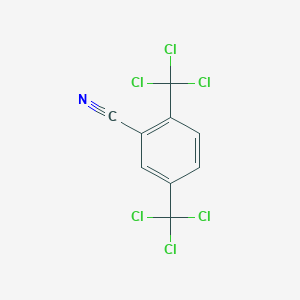
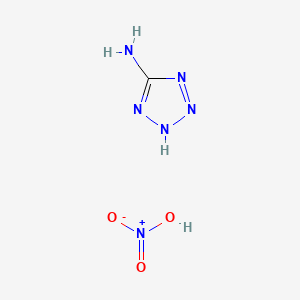
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)
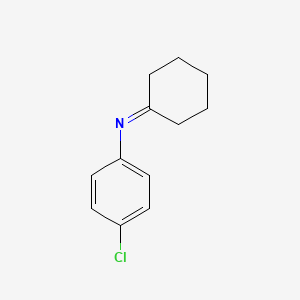
![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
